molecular formula C18H19NO3 B8211270 4-Benzyl-2-phenyl-morpholine-3-carboxylic acid

4-Benzyl-2-phenyl-morpholine-3-carboxylic acid

Cat. No.: B8211270
M. Wt: 297.3 g/mol
InChI Key: LPMRHXFWNPQQEQ-UHFFFAOYSA-N
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Description

4-Benzyl-2-phenyl-morpholine-3-carboxylic acid is a complex organic compound with the molecular formula C18H19NO3. This compound features a morpholine ring substituted with benzyl and phenyl groups, making it a unique structure in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-phenyl-morpholine-3-carboxylic acid typically involves the reaction of 2-phenyl-3-morpholinone with benzyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the benzyl bromide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-phenyl-morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines .

Scientific Research Applications

4-Benzyl-2-phenyl-morpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 4-Benzyl-2-phenyl-morpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-phenyl-morpholine-3-carboxylic acid is unique due to its combination of benzyl, phenyl, and carboxylic acid groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-benzyl-2-phenylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(21)16-17(15-9-5-2-6-10-15)22-12-11-19(16)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRHXFWNPQQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(N1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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